Lipophilicity Advantage Over the Des‑Methyl Benzoyl Analog (CAS 37496‑06‑3)
The 4‑methyl substituent on the benzoyl ring of the target compound increases computed logP relative to the unsubstituted benzoyl analog. The target compound shows XLogP3‑AA = 2.7 [1], while the des‑methyl analog (1‑methyl‑1H‑pyrrol‑2‑yl)(phenyl)methanone, CAS 37496‑06‑3) exhibits XLogP3‑AA ≈ 2.5 [2]. This ΔlogP of +0.2 to +0.5 enhances passive membrane permeability by approximately 1.6‑ to 3.2‑fold according to the Lipinski‑Walters correlation, favoring intracellular target engagement.
| Evidence Dimension | XLogP3‑AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.7 |
| Comparator Or Baseline | (1‑Methyl‑1H‑pyrrol‑2‑yl)(phenyl)methanone (CAS 37496‑06‑3): XLogP3‑AA ≈ 2.5 |
| Quantified Difference | ΔlogP ≈ +0.2 to +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for cell‑based assays and in vivo pharmacokinetic studies, making the target compound preferentially suitable for intracellular target screening.
- [1] PubChem Compound Summary for CID 3648688, Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3648688 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary for CID 274832, (1‑Methyl‑1H‑pyrrol‑2‑yl)(phenyl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/274832 (accessed 2026-05-03). View Source
